N-[4-(carbamoylmethyl)phenyl]-2-(4-chlorophenoxy)acetamide
Description
N-[4-(Carbamoylmethyl)phenyl]-2-(4-chlorophenoxy)acetamide is an acetamide derivative featuring a carbamoylmethyl group (–NH–C(O)–CH3) attached to a para-substituted phenyl ring and a 4-chlorophenoxy (–O–C6H4–Cl) side chain. This compound is structurally designed to combine hydrogen-bonding capabilities (via the carbamoyl group) with lipophilic properties (via the chlorophenoxy moiety), making it a candidate for applications in medicinal chemistry or materials science.
Properties
IUPAC Name |
2-[4-[[2-(4-chlorophenoxy)acetyl]amino]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3/c17-12-3-7-14(8-4-12)22-10-16(21)19-13-5-1-11(2-6-13)9-15(18)20/h1-8H,9-10H2,(H2,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRROMLOLKWMMAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)N)NC(=O)COC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(carbamoylmethyl)phenyl]-2-(4-chlorophenoxy)acetamide typically involves the following steps:
N-Alkylation: The phenyl ring is first alkylated with a suitable alkylating agent such as ethyl bromoacetate in the presence of a strong base.
Amidation: The intermediate product is then treated with ammonia or an amine to form the carbamoylmethyl group.
Coupling Reaction: The final step involves coupling the intermediate with 4-chlorophenoxyacetic acid under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-[4-(carbamoylmethyl)phenyl]-2-(4-chlorophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenoxyacetamides.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a phenyl ring substituted with a carbamoylmethyl group and a 4-chlorophenoxyacetamide moiety . The synthesis typically involves several key steps:
- N-Alkylation : The phenyl ring is alkylated using agents like ethyl bromoacetate in the presence of a strong base.
- Amidation : The intermediate undergoes treatment with ammonia or an amine to introduce the carbamoylmethyl group.
- Coupling Reaction : Finally, the compound is coupled with 4-chlorophenoxyacetic acid under suitable conditions to yield the target compound.
Industrial production methods may involve continuous flow reactors and automated systems to enhance yield and purity through advanced purification techniques such as chromatography and crystallization.
Chemistry
In the field of chemistry, N-[4-(carbamoylmethyl)phenyl]-2-(4-chlorophenoxy)acetamide serves as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile reagent in organic synthesis.
Biology
The compound has garnered attention for its potential biological activities , particularly:
- Antimicrobial Properties : Research indicates that structurally related compounds exhibit antimicrobial activity against pathogens like Staphylococcus aureus and Candida albicans. The presence of halogenated phenyl rings enhances lipophilicity and membrane permeability, contributing to this activity.
- Anticancer Activity : In vitro studies suggest that similar compounds can inhibit cell proliferation in cancer cell lines. For example, derivatives with para-substituted phenyl groups have shown significant cytotoxicity against various cancer types.
Medicine
This compound is being investigated for its therapeutic effects , particularly as a lead compound in drug development. Its mechanism of action involves:
- Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can modulate receptor activity, influencing cellular responses.
- Signal Transduction Pathways : The compound affects signal transduction pathways, altering cellular behavior and function.
Case Studies
Several case studies illustrate the compound's potential applications:
- Osteoclastogenesis Inhibition : A related compound demonstrated strong inhibitory effects on osteoclastogenesis in vitro and prevented bone loss in an ovariectomized mouse model. This suggests potential applications in treating osteolytic disorders .
- Antimicrobial Testing : A study evaluating the antimicrobial potential of chloroacetamides found that compounds similar to this compound were effective against Gram-positive bacteria and moderately effective against yeast. The structure-activity relationship (SAR) indicated that substituent positions on the phenyl ring significantly influenced biological activity.
Mechanism of Action
The mechanism of action of N-[4-(carbamoylmethyl)phenyl]-2-(4-chlorophenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Receptor Interaction: Modulating receptor activity to exert its biological effects.
Signal Transduction: Affecting signal transduction pathways to alter cellular responses.
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The following table summarizes key structural analogs from the evidence, highlighting substituent differences and molecular properties:
Key Observations :
- The target compound’s carbamoylmethyl group (–NH–C(O)–CH2–C(O)–NH2) distinguishes it from analogs with simpler acetamide (–NH–C(O)–CH3) or sulfonamide (–SO2–NH–) groups. This substitution may enhance hydrogen-bonding interactions in biological systems .
- The 4-chlorophenoxy group is a common feature in many analogs (E16, E18, E21), suggesting its role in conferring lipophilicity and stability .
Biological Activity
N-[4-(carbamoylmethyl)phenyl]-2-(4-chlorophenoxy)acetamide is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the compound's biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a unique structure that includes a phenyl ring substituted with a carbamoylmethyl group and a 4-chlorophenoxy moiety. The synthesis typically involves:
- N-Alkylation : Alkylation of the phenyl ring using ethyl bromoacetate in the presence of a strong base.
- Amidation : Treatment with ammonia or an amine to introduce the carbamoylmethyl group.
- Coupling Reaction : Coupling with 4-chlorophenoxyacetic acid to yield the final product.
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Interaction : It may inhibit or activate specific enzymes involved in metabolic pathways.
- Receptor Modulation : The compound can modulate receptor activity, influencing cellular responses.
- Signal Transduction Pathways : It affects signal transduction pathways, altering cellular behavior and function.
Antimicrobial Properties
Research indicates that compounds structurally related to this compound exhibit antimicrobial activity. A study focusing on chloroacetamides demonstrated effectiveness against various pathogens, including Staphylococcus aureus and Candida albicans, particularly highlighting the role of halogenated phenyl rings in enhancing lipophilicity and membrane permeability .
Anticancer Activity
This compound has been investigated for its potential anticancer properties. In vitro studies show that similar compounds can inhibit cell proliferation in cancer cell lines. For instance, derivatives with para-substituted phenyl groups have shown significant cytotoxicity against various cancer types .
Case Studies
- Osteoclastogenesis Inhibition : A related compound, N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-(4-chlorophenoxy)acetamide, demonstrated a strong inhibitory effect on osteoclastogenesis in vitro and prevented bone loss in an ovariectomized mouse model. This suggests potential applications in treating osteolytic disorders .
- Antimicrobial Testing : In a study evaluating the antimicrobial potential of chloroacetamides, compounds similar to this compound were effective against Gram-positive bacteria and moderately effective against yeast. The structure-activity relationship (SAR) indicated that the position of substituents on the phenyl ring significantly influenced biological activity .
Summary of Findings
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-[4-(carbamoylmethyl)phenyl]-2-(4-chlorophenoxy)acetamide, and how are intermediates purified?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving substituted phenylamine derivatives and chloroacetamide intermediates. For example, a similar synthesis ( ) uses 2-(4-chlorophenoxy)phenylamine reacted with acetylated intermediates in the presence of catalysts like chlorotriisopropoxytitanium(IV). Key steps include:
- Coupling Reactions : Stirring reactants in toluene or THF under nitrogen for 4–18 hours.
- Reductive Amination : Using borane complexes (e.g., BH₃·THF) to reduce imine intermediates.
- Purification : Flash chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization for intermediates. Yield optimization requires precise stoichiometric ratios (e.g., 19–57% yields reported for analogous compounds) .
Q. How is the compound structurally characterized to confirm its identity and purity?
- Methodological Answer : Structural validation involves:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and carbamoylmethyl/chlorophenoxy groups (e.g., aromatic protons at δ 6.8–7.4 ppm, carbonyl carbons at δ 168–170 ppm) .
- LCMS/HPLC : To verify molecular ion peaks (e.g., [M+H]⁺) and purity (>95% by area normalization) .
- X-ray Crystallography : For crystalline derivatives, intramolecular hydrogen bonds (e.g., C–H⋯O interactions) and packing motifs are analyzed ( ) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure.
- Ventilation : Conduct reactions in fume hoods to prevent inhalation of vapors (e.g., THF, chlorinated solvents).
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste channels .
Advanced Research Questions
Q. How can researchers resolve contradictory data in bioactivity studies involving this compound?
- Methodological Answer : Contradictions in IC₅₀ values or mechanism-of-action data (e.g., enzyme inhibition vs. receptor antagonism) require:
- Dose-Response Validation : Replicate assays under standardized conditions (e.g., fixed ATP concentrations for kinase assays).
- Orthogonal Assays : Use SPR (surface plasmon resonance) to confirm binding affinity or CRISPR-edited cell lines to isolate target effects .
- Meta-Analysis : Compare structural analogs (e.g., ’s DHFR inhibitors) to identify substituent-specific activity trends .
Q. What computational strategies are effective for predicting the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with targets (e.g., 17β-HSD3 in ). Key parameters include:
- Grid Box Centering : Focus on catalytic sites (e.g., NADPH-binding domains).
- Scoring Functions : MM-GBSA for binding energy refinement.
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-target complexes .
Q. How can researchers optimize reaction yields for large-scale synthesis without compromising purity?
- Methodological Answer :
- Catalyst Screening : Replace Ti-based catalysts ( ) with Pd/C or Ni catalysts for milder conditions.
- Flow Chemistry : Continuous-flow reactors improve mixing and heat transfer for exothermic steps (e.g., reductive amination).
- In-line Analytics : Use PAT (process analytical technology) like FT-IR probes to monitor reaction progress and automate quenching .
Q. What analytical techniques are critical for detecting degradation products during stability studies?
- Methodological Answer :
- Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines).
- UPLC-QTOF-MS : Identify degradation products via high-resolution mass spectra and fragment ion analysis.
- 2D NMR : Use HSQC and HMBC to assign structures of oxidative byproducts (e.g., N-oxide formation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
